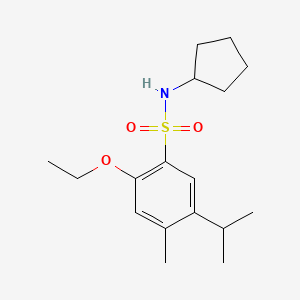

N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide

Description

N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen and substituents at the 2-, 4-, and 5-positions of the benzene ring: ethoxy (2-), methyl (4-), and isopropyl (5-). Its stereoelectronic properties, influenced by the bulky cyclopentyl group and electron-donating ethoxy substituent, may enhance binding selectivity or metabolic stability compared to simpler sulfonamides. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement and has been critical in advancing structural chemistry since its inception .

Properties

IUPAC Name |

N-cyclopentyl-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-5-21-16-10-13(4)15(12(2)3)11-17(16)22(19,20)18-14-8-6-7-9-14/h10-12,14,18H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWBDMUYMRFNLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions . The Friedel-Crafts acylation is often followed by a Clemmensen reduction to convert the acyl group to an alkane . The nitration step introduces a nitro group, which can then be reduced to an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.

Scientific Research Applications

Anti-inflammatory Applications

N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide has been identified as a compound with significant anti-inflammatory properties. It is part of a broader class of compounds that selectively inhibit cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response.

Case Study: COX-2 Inhibition

A patent describes prodrugs of benzenesulfonamide compounds that selectively inhibit COX-2, demonstrating their effectiveness in treating various inflammatory conditions such as:

- Arthritis (rheumatoid arthritis, osteoarthritis)

- Gastrointestinal Disorders (inflammatory bowel disease, Crohn's disease)

- Respiratory Conditions (asthma, bronchitis)

These compounds are noted for having fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Treatment

Research indicates that this compound may also have applications in oncology. Its mechanisms of action could potentially inhibit pathways involved in tumor growth and metastasis.

Data Table: Potential Cancer Applications

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Colorectal Cancer | Inhibition of COX-2 | |

| Breast Cancer | Targeting inflammatory pathways | |

| Lung Cancer | Modulation of immune response |

Neurological Disorders

The compound has been explored for its potential in treating neurological disorders due to its ability to modulate inflammatory responses within the central nervous system.

Case Study: Neuroprotection

Research has suggested that this compound may protect against neuroinflammation associated with diseases like Alzheimer's and multiple sclerosis. By inhibiting pro-inflammatory cytokines, it may help in reducing neuronal damage .

Veterinary Medicine

This compound is also being investigated for veterinary applications, particularly for treating inflammatory conditions in companion animals and livestock.

Veterinary Applications Table

| Animal Type | Condition Treated | Reference |

|---|---|---|

| Dogs | Osteoarthritis | |

| Horses | Tendinitis | |

| Cattle | Respiratory Infections |

Drug Development and Formulation

The compound's properties make it a candidate for formulation into novel drug delivery systems, including nanoparticles that enhance bioavailability and targeted delivery.

Nanotechnology Applications

Recent studies highlight the use of nanoparticles for delivering sulfonamide compounds like this compound, which can improve therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sulfonamide analogs, sourced from Biopharmacule Speciality Chemicals’ catalog (), provide a basis for comparative analysis:

Structural and Functional Group Analysis

N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide (CAS 77590257933-82-7)

- Features a reactive chloroacetyl group at the para position of the benzene ring.

- The methanesulfonamide group is less sterically hindered than the cyclopentyl-substituted sulfonamide in the target compound.

- Key differences :

- Chloroacetyl group increases electrophilicity, enabling nucleophilic substitution reactions.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide (CAS 147118-37-4)

- Contains a pyrimidine core with a formyl group and fluorophenyl substituent.

- The N-methyl-methanesulfonamide group contrasts with the cyclopentyl-substituted sulfonamide in the target compound.

- Key differences :

- Fluorine’s electronegativity enhances binding to aromatic pockets in biological targets.

- Formyl group offers a site for further derivatization, unlike the ethoxy group in the target compound.

Hypothesized Physicochemical Properties

| Property | N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide | N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~367.5 (estimated) | ~263.7 | ~393.4 |

| LogP (estimated) | ~3.8 (high lipophilicity due to cyclopentyl/isopropyl) | ~1.9 (moderate due to chloroacetyl) | ~2.5 (balanced by fluorophenyl and formyl) |

| Reactivity | Low (stable ethoxy and alkyl groups) | High (chloroacetyl undergoes nucleophilic attack) | Moderate (formyl allows conjugation) |

| Metabolic Stability | Likely high (steric hindrance from cyclopentyl) | Low (reactive site) | Moderate (fluorine may slow oxidation) |

Research Findings and Limitations

- Activity Gaps : While Biopharmacule’s catalog () confirms commercial availability of analogs, pharmacological data (e.g., IC50, toxicity) for the target compound remain unpublished.

- Synthetic Challenges : The ethoxy and isopropyl groups may complicate regioselective synthesis compared to the chloroacetyl analog’s straightforward functionalization.

Biological Activity

N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentylamine with 5-isopropyl-2-ethoxybenzenesulfonyl chloride. This reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, utilizing a base such as triethylamine to neutralize byproducts formed during the reaction.

Synthetic Route Overview:

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Cyclopentylamine + 5-isopropyl-2-ethoxybenzenesulfonyl chloride | Dichloromethane or THF, Triethylamine |

| 2 | Purification | Chromatography |

The biological activity of this compound is primarily characterized by its interaction with specific molecular targets such as enzymes and receptors. The compound exhibits enzyme inhibition properties, which can lead to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound binds to active sites on enzymes, inhibiting their function.

- Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including E. coli and S. aureus.

- Anti-inflammatory Effects: It has been investigated for its potential to reduce inflammation in various models.

- Cytotoxicity: The compound has demonstrated cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Study:

- Anti-inflammatory Research:

- Cytotoxicity Assessment:

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide derivatives but exhibits unique properties due to its specific functional groups.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclopentyl-4-methylbenzenesulfonamide | Cyclopentyl group | Moderate antibacterial |

| N-cyclopentyl-3-chlorobenzenesulfonamide | Chlorine substitution | Lower cytotoxicity |

| N-cyclopentyl-2-methoxybenzenesulfonamide | Methoxy group | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide?

- Methodology : A multi-step synthesis is typically employed, starting with the sulfonylation of a substituted benzene precursor. For example:

React 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride with cyclopentylamine under basic conditions (e.g., triethylamine in dichloromethane).

Purify the product via column chromatography or recrystallization.

- Key experimental parameters include inert atmospheres (to prevent oxidation) and solvent selection (e.g., dichloromethane for solubility) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane).

- Structural Confirmation :

- NMR: Assign peaks for the cyclopentyl group (δ ~1.5–2.5 ppm), ethoxy protons (δ ~1.3–1.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm).

- IR: Validate sulfonamide (S=O) and ether (C-O-C) functional groups.

- Elemental Analysis: Required for novel compounds to confirm empirical formula .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of N-cyclopentyl-2-ethoxy-5-isopropyl-4-methylbenzenesulfonamide in multi-step syntheses?

- Key Variables :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Temperature Control : Reflux conditions (e.g., 80°C in toluene) can drive reactions to completion while avoiding decomposition .

Q. How does the electronic environment of substituents affect the sulfonamide group’s reactivity?

- Electronic Effects :

- Electron-donating groups (e.g., ethoxy, isopropyl) decrease the electrophilicity of the sulfonyl group, potentially slowing nucleophilic attacks.

- Steric hindrance from the cyclopentyl and isopropyl groups may reduce accessibility to the sulfonamide nitrogen, impacting derivatization reactions.

- Experimental Validation : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction rates .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound?

- Conflict Resolution :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating <sup>1</sup>H and <sup>13</sup>C shifts.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing split peaks.

- Comparative Analysis : Cross-reference with PubChem data for structurally similar sulfonamides (e.g., InChIKey: XTMXCCCWXDNBSQ-UHFFFAOYSA-N) .

Q. What are the implications of this compound’s stereoelectronic properties on its biological interactions?

- Biological Relevance :

- The sulfonamide group may act as a hydrogen-bond acceptor, mimicking natural enzyme substrates.

- Hydrophobic substituents (cyclopentyl, isopropyl) could enhance membrane permeability, as seen in related sulfonamide-based enzyme inhibitors .

- Experimental Design : Conduct molecular docking studies with target proteins (e.g., carbonic anhydrase) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.